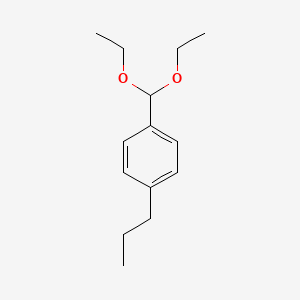

4-Propylbenzaldehyde diethyl acetal

Description

Significance of Acetal (B89532) Functional Groups in Organic Synthesis Research

Acetals are functional groups characterized by a carbon atom bonded to two ether-linked oxygen atoms. They are formed from the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The primary significance of acetals in organic synthesis lies in their role as protecting groups for carbonyl functionalities. pearson.comjove.com

The carbonyl group of aldehydes and ketones is highly reactive towards a wide range of nucleophiles and reducing agents. ncert.nic.in In a multi-step synthesis, it is often necessary to perform a reaction at another site in the molecule without affecting the carbonyl group. In such cases, the carbonyl group can be "protected" by converting it into a less reactive acetal. libretexts.org Acetals are stable under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents, thus effectively shielding the carbonyl group from unwanted transformations. jove.com Once the desired reaction is complete, the acetal can be easily hydrolyzed back to the original aldehyde or ketone under mild acidic conditions. masterorganicchemistry.comjove.com This ability to reversibly mask the reactivity of a carbonyl group makes acetals an indispensable tool for synthetic organic chemists.

Overview of Aromatic Aldehyde Acetals

Aromatic aldehyde acetals are a subclass of acetals derived from aromatic aldehydes, where the carbonyl carbon is part of an aromatic ring system. numberanalytics.com The general structure consists of an aromatic ring attached to a carbon atom which, in turn, is bonded to two alkoxy groups. The presence of the aromatic ring can influence the physical and chemical properties of the acetal.

The formation of aromatic aldehyde acetals follows the same general mechanism as their aliphatic counterparts, involving the acid-catalyzed addition of an alcohol to the aldehyde. ncert.nic.in These compounds are important intermediates in various chemical transformations and have found applications in the synthesis of pharmaceuticals and other complex organic molecules. numberanalytics.com The stability of the aromatic ring combined with the protective nature of the acetal group allows for selective modifications on the aromatic ring or other parts of the molecule.

Contextualization of 4-Propylbenzaldehyde (B1360211) Diethyl Acetal within Aromatic Acetal Research

4-Propylbenzaldehyde diethyl acetal, also known by its IUPAC name 1-(diethoxymethyl)-4-propylbenzene, is a specific example of an aromatic aldehyde acetal. nih.gov It is derived from 4-propylbenzaldehyde and ethanol (B145695). This compound serves as a valuable research chemical and building block in organic synthesis. For instance, it has been utilized as a reagent in the synthesis of (E)-Dihydro-1H-pyrazoles through a tandem intermolecular addition-cyclization of N-propargylic sulfonylhydrazones. chemicalbook.comchemicalbook.comguidechem.com

The study of this compound and its analogs contributes to the broader understanding of the reactivity and utility of aromatic acetals in synthetic strategies. Research involving this compound may focus on optimizing its synthesis, exploring its reactivity in various chemical transformations, and employing it as a key intermediate in the construction of more complex molecular architectures.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C14H22O2 |

| Molecular Weight | 222.32 g/mol |

| CAS Number | 89557-35-7 |

| Density | 0.936 g/mL at 25 °C |

| Refractive Index | n20/D 1.478 |

| Boiling Point | 95-96 °C at 7 mmHg |

| Form | Liquid |

This data is compiled from multiple sources. nih.govchemicalbook.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxymethyl)-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-4-7-12-8-10-13(11-9-12)14(15-5-2)16-6-3/h8-11,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMARRBDLJSOXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344981 | |

| Record name | 4-Propylbenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89557-35-7 | |

| Record name | 4-Propylbenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Propylbenzaldehyde Diethyl Acetal

Classical and Established Acetalization Protocols

The formation of acetals from aldehydes and alcohols is a well-established and reversible reaction that requires an acid catalyst. The classical methods for synthesizing 4-propylbenzaldehyde (B1360211) diethyl acetal (B89532) involve the direct condensation of 4-propylbenzaldehyde with an excess of ethanol (B145695) in the presence of a strong acid.

Acid-Catalyzed Condensation Reactions with Ethanol

The most common and straightforward method for the preparation of 4-propylbenzaldehyde diethyl acetal is the acid-catalyzed reaction between 4-propylbenzaldehyde and ethanol. This reaction is typically carried out by removing the water formed during the reaction to shift the equilibrium towards the product side.

Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), are widely used for the synthesis of acetals due to their high catalytic activity and ready availability. These catalysts operate in the same phase as the reactants, leading to efficient protonation of the carbonyl group of the aldehyde, which is the initial step in the acetalization mechanism.

In a typical procedure, 4-propylbenzaldehyde is reacted with an excess of ethanol in the presence of a catalytic amount of either sulfuric acid or p-toluenesulfonic acid. The reaction mixture is often heated to reflux, and the water produced is removed using a Dean-Stark apparatus to drive the reaction to completion.

One documented example involves the use of this compound in a subsequent reaction where it was prepared using p-toluenesulfonic acid monohydrate as the catalyst. In this instance, 97.7 grams (0.44 moles) of this compound were utilized, which had been synthesized in a reaction vessel containing 4.3 grams of p-toluenesulfonic acid monohydrate google.comgoogle.com. While the specific yield for the acetal formation step was not reported as it was used in situ, this demonstrates a practical application of this catalytic system.

Table 1: Homogeneous Catalysis for this compound Synthesis

| Catalyst | Reactants | Reaction Conditions | Yield | Reference |

| p-Toluenesulfonic Acid | 4-Propylbenzaldehyde, Ethanol | Reflux with water removal (e.g., Dean-Stark apparatus) | N/A | google.comgoogle.com |

| Sulfuric Acid | 4-Propylbenzaldehyde, Ethanol | Typically heated with continuous removal of water | N/A | General Knowledge |

The mechanism of acid-catalyzed acetal formation from an aldehyde and an alcohol proceeds through a two-stage process involving the initial formation of a hemiacetal, followed by its conversion to the acetal. study.compearson.commasterorganicchemistry.comyoutube.com

Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the protonation of the carbonyl oxygen of 4-propylbenzaldehyde by the acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by Ethanol A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a protonated hemiacetal.

Step 3: Deprotonation to form the Hemiacetal A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes a proton from the oxygen atom that originated from the ethanol molecule, yielding a neutral hemiacetal.

Step 4: Protonation of the Hydroxyl Group The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).

Step 5: Elimination of Water The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation (an oxonium ion).

Step 6: Nucleophilic Attack by a Second Ethanol Molecule A second molecule of ethanol attacks the carbocation.

Step 7: Deprotonation to form the Acetal Finally, a base removes a proton from the newly added ethoxy group, regenerating the acid catalyst and forming the final product, this compound.

This entire process is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the acetal. pearson.com

Heterogeneous Acid Catalysis

In recent years, heterogeneous acid catalysts have gained significant attention as environmentally friendly and reusable alternatives to homogeneous catalysts for acetal synthesis. ymerdigital.com These solid acid catalysts can be easily separated from the reaction mixture, simplifying the work-up procedure and reducing waste.

Natural clays, such as kaolin, have emerged as effective and inexpensive heterogeneous catalysts for various organic transformations, including acetalization. The acidic sites on the surface of the clay facilitate the reaction.

A study on the chemoselective acetalization of various aldehydes using Algerian natural kaolin demonstrated its efficacy. The reactions were carried out in ethanol, and the corresponding acetals were obtained in moderate to excellent yields with high chemoselectivity. researchgate.net Although this study did not specifically report on 4-propylbenzaldehyde, it provides strong evidence for the potential of kaolin as a catalyst for this transformation. The general findings indicate that such natural catalysts are efficient, recyclable, and environmentally friendly. ymerdigital.comresearchgate.net

Table 2: Acetalization of Various Aldehydes using Algerian Natural Kaolin

| Aldehyde | Yield (%) |

| Benzaldehyde (B42025) | 95 |

| 4-Chlorobenzaldehyde | 92 |

| 4-Nitrobenzaldehyde | 85 |

| Cinnamaldehyde | 88 |

Source: Adapted from a study on the chemoselective synthesis of acyclic acetals by natural kaolin under green chemistry conditions. researchgate.net This table illustrates the catalytic activity of kaolin for the acetalization of various aldehydes, suggesting its potential applicability for 4-propylbenzaldehyde.

Mesoporous metal oxides, particularly those based on zirconium, have been investigated as solid acid catalysts due to their high surface area, tunable acidity, and thermal stability. Mesoporous zirconium oxophosphate, for instance, has demonstrated excellent catalytic activity in the synthesis of cyclic acetals from glycerol. researchgate.net The high surface area and abundant acid sites on the surface of this material are responsible for its high catalytic performance. The catalyst is also reusable for several reaction cycles without a significant loss in activity. researchgate.net

While specific data for the synthesis of this compound using mesoporous zirconium oxophosphate is not available in the reviewed literature, the successful application of this catalyst in other acetalization reactions suggests its potential as a viable heterogeneous catalyst for this synthesis. The mechanism on such solid acid surfaces is believed to involve the interaction of the aldehyde's carbonyl group with the Lewis and/or Brønsted acid sites on the catalyst surface, thereby activating it for nucleophilic attack by ethanol.

Base-Catalyzed Acetalization Approaches

Traditionally, acetal formation is catalyzed by acids. However, the use of strong acids can be problematic for substrates containing acid-sensitive functional groups. rsc.orglibretexts.org Base-catalyzed methods provide a milder alternative for the synthesis of acetals like this compound. nih.gov

A notable base-catalyzed approach involves the use of a sodium alkoxide in conjunction with a corresponding trifluoroacetate (B77799) ester. nih.gov This system facilitates the conversion of non-enolizable aldehydes, such as 4-propylbenzaldehyde, to their corresponding diethyl acetals. The driving force for this reaction is the formation of sodium trifluoroacetate. nih.gov The general reaction scheme involves the reaction of the aldehyde with an alcohol in the presence of sodium alkoxide and a trifluoroacetate ester.

| Aldehyde | Alcohol | Base | Ester | Product | Yield (%) |

| Benzaldehyde | Ethanol | Sodium Ethoxide | Ethyl Trifluoroacetate | Benzaldehyde diethyl acetal | 95 |

| 4-Methoxybenzaldehyde | Ethanol | Sodium Ethoxide | Ethyl Trifluoroacetate | 4-Methoxybenzaldehyde diethyl acetal | 92 |

| 4-Nitrobenzaldehyde | Ethanol | Sodium Ethoxide | Ethyl Trifluoroacetate | 4-Nitrobenzaldehyde diethyl acetal | 88 |

This table presents data for the acetalization of various benzaldehydes using a sodium alkoxide/trifluoroacetate ester system, demonstrating the method's applicability to substituted benzaldehydes like 4-propylbenzaldehyde.

A significant advantage of base-catalyzed acetalization is its orthogonality with acid-sensitive protecting groups. nih.gov Functional groups that would be cleaved or degraded under acidic conditions remain intact during this process. This makes the sodium alkoxide/trifluoroacetate ester system particularly useful in the synthesis of complex molecules where the preservation of such functional groups is crucial. For instance, substrates containing silyl ethers, which are labile in acidic media, can be successfully converted to their acetals using this base-catalyzed protocol. libretexts.org

Advanced and Green Chemistry Approaches in Acetal Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. ymerdigital.comrsc.org In the context of acetal synthesis, photo-organocatalytic protocols have emerged as a promising green alternative. rsc.orgrsc.org

Photo-organocatalysis utilizes organic molecules as photocatalysts that, upon absorption of light, can initiate chemical reactions. rsc.orgrsc.org This approach avoids the use of often toxic and expensive metal catalysts. ymerdigital.com

Several organic dyes have been successfully employed as photocatalysts for acetalization. Thioxanthenone and Eosin Y are two prominent examples. ymerdigital.comrsc.org These catalysts can absorb visible light and promote the formation of acetals from a variety of aromatic and aliphatic aldehydes in high yields. rsc.orgrsc.org The reaction is believed to proceed through the formation of an electron-donor-acceptor (EDA) complex between the aldehyde and the photocatalyst. Upon irradiation, this complex activates the aldehyde, making it more susceptible to nucleophilic attack by the alcohol. rsc.org

A key aspect of these photo-organocatalytic methods is their use of low-energy visible light sources. ymerdigital.com This is in contrast to many photochemical reactions that require high-energy UV radiation. Inexpensive and readily available light sources such as household lamps and green LEDs have been shown to be effective for driving these acetalization reactions. rsc.orgymerdigital.comrsc.org This not only makes the process more energy-efficient but also enhances its practicality and accessibility.

| Aldehyde | Alcohol | Photocatalyst (mol%) | Light Source | Time (h) | Yield (%) |

| 3-Phenylpropanal | Methanol | Thioxanthenone (10) | 2 x 80W household lamps | 1.5 | 99 |

| Benzaldehyde | Methanol | Eosin Y (catalytic) | Green LED | - | High |

| 4-Chlorobenzaldehyde | Methanol | Thioxanthenone (10) | 2 x 80W household lamps | 1.5 | 98 |

This table showcases the efficiency of photo-organocatalytic acetalization for different aldehydes using various photocatalysts and light sources, indicating the potential for high-yield synthesis of this compound under similar green conditions. rsc.orgrsc.orgorganic-chemistry.org

Photo-Organocatalytic Protocols

Mechanistic Pathways in Photo-Acetalization

A green and mild approach to acetalization involves a photo-organocatalytic protocol. This method utilizes a photocatalyst, such as thioxanthenone, and a light source, like inexpensive household lamps, to convert a range of aldehydes into their corresponding acetals in high yields rsc.orgrsc.org.

The proposed mechanism for this photo-acetalization suggests the formation of an electron donor-acceptor (EDA) complex between the aldehyde and the photo-organocatalyst. Upon irradiation, this complex activates the aldehyde through energy transfer. This activation is analogous to the effect of a Lewis acid, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde. This makes the aldehyde more susceptible to nucleophilic attack by an alcohol, leading to the formation of the acetal rsc.org. Studies have indicated a quantum yield greater than one, which suggests that a radical propagation mechanism is also at play rsc.org. While oxygen can accelerate the process, the reaction can still proceed under an inert atmosphere, indicating that oxygen is not essential for the core mechanism rsc.org.

Transition Metal and Metal Salt Catalysis

The formation of acetals from aldehydes is effectively catalyzed by a wide array of transition metals and metal salts. These catalysts typically function as Lewis acids, activating the carbonyl group of the aldehyde towards nucleophilic attack by the alcohol. The general mechanism involves the coordination of the metal salt to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of two equivalents of alcohol, leading to the formation of the acetal and the elimination of a water molecule libretexts.orglibretexts.org. To drive the reaction equilibrium towards the product, the water by-product is often removed using methods like azeotropic distillation or molecular sieves libretexts.orglibretexts.orgwikipedia.org.

Scandium, Titanium, Iron, Copper, Palladium, Gold, Ruthenium, Cobalt, Vanadium, Zirconium, Indium, Iridium, Molybdenum, Bismuth, Tin Salts/Complexes

A broad spectrum of metal salts and complexes have demonstrated catalytic activity in acetalization and related reactions.

Scandium: Scandium triflate has been noted for its catalytic role in various organic transformations, including those involving aldehydes tandfonline.com.

Iron: Iron(III) chloride is an effective catalyst for the allylation of acetals, indicating its capacity to act as a Lewis acid in related transformations rsc.org.

Ruthenium: Ruthenium(III) chloride has been used for the chemoselective acetalization of aldehydes researchgate.net.

Cobalt: Cobalt(II) chloride is an efficient catalyst for the chemoselective synthesis of acetals from aldehydes under reflux conditions researchgate.net. A highly efficient catalytic system using CoCl₂ and dimethylglyoxime has been developed for acetalization under mild, solvent-free conditions mdpi.com.

Vanadium: Vanadium-substituted phosphomolybdate salts have been studied as catalysts for the acetalization of benzaldehyde with various alkyl alcohols mdpi.comresearchgate.net.

Indium: Indium(III) chloride has been shown to promote the Knoevenagel condensation of aldehydes, a reaction that proceeds via an intermediate involving the aldehyde nih.govelsevierpure.com.

Bismuth: Bismuth salts, such as bismuth triflate and bismuth bromide, are effective catalysts for the allylation of aldehydes and acetals rsc.org. Bismuth(III) triflate, in particular, has been used in three-component reactions involving acetals nih.gov.

The following table summarizes the application of various metal catalysts in acetalization and related reactions.

| Metal/Salt | Catalyst Example | Application in Aldehyde Reactions |

| Cobalt | CoCl₂/Dimethylglyoxime | Acetalization of various carbonyl compounds mdpi.com |

| Ruthenium | RuCl₃ | Chemoselective acetalization of aldehydes researchgate.net |

| Vanadium | Vanadium-substituted cesium phosphomolybdates | Acetalization of benzaldehyde mdpi.comresearchgate.net |

| Bismuth | Bi(OTf)₃, BiBr₃ | Allylation of aldehydes and acetals rsc.org |

| Iron | FeCl₃ | Allylation of acetals rsc.org |

| Indium | InCl₃ | Knoevenagel condensation of aldehydes nih.govelsevierpure.com |

Application of Non-Toxic Bismuth(III) Salts

Bismuth(III) salts have gained significant attention as environmentally friendly catalysts in organic synthesis due to their low toxicity, low cost, and stability in the presence of moisture iwu.edujetir.org. Bismuth is considered a "green" element, and its compounds are often non-corrosive and inexpensive as they are by-products of lead and copper smelting iwu.edu.

These salts, particularly bismuth(III) triflate and bismuth(III) bromide, have been effectively utilized as catalysts for the synthesis of cyclic acetals iwu.edu. Their Lewis acidic nature allows them to catalyze these reactions under mild conditions, sometimes even at room temperature and under solvent-free conditions iwu.edu. The use of bismuth salts aligns with the principles of green chemistry by employing non-toxic reagents iwu.edu. For instance, bismuth triflate has been shown to be a highly efficient catalyst for the acetalization of carbonyl compounds under solvent-free conditions researchgate.net. Bismuth nitrate is another effective catalyst for the protection of carbonyl compounds as acetals, particularly under microwave irradiation utrgv.edu.

Solvent-Free and Alternative Solvent Methodologies

In line with the principles of green chemistry, significant efforts have been made to develop synthetic methodologies that reduce or eliminate the use of hazardous organic solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. In the context of acetal formation, microwave irradiation in the presence of a suitable catalyst offers a rapid and efficient method. For example, the protection of carbonyl compounds as acetals can be successfully achieved using bismuth nitrate as a catalyst under microwave irradiation utrgv.edu. This method has been shown to be effective for both aldehydes and ketones utrgv.edu.

Use of Green Solvents (e.g., Water, Cyclopentylmethylether)

The choice of solvent plays a crucial role in the environmental impact of a chemical process. Consequently, the use of green solvents is highly desirable.

Water: While acetalization is a condensation reaction that produces water, and is therefore often carried out under conditions that remove water, there are instances in aqueous media where related transformations can occur. The hydration of aldehydes and ketones to form geminal diols, for example, happens rapidly in water and can be catalyzed by acid or base chemistrysteps.com.

Cyclopentylmethylether (CPME): CPME is recognized as an environmentally friendly ethereal solvent with several advantageous properties. It has a high boiling point, low toxicity, and is stable under both acidic and basic conditions nih.govwikipedia.org. Its hydrophobic nature and its ability to form an azeotrope with water make it an excellent solvent for reactions that require water removal, such as acetalization wikipedia.org. CPME has been successfully employed as a solvent in the synthesis of various acetals under Dean-Stark conditions, often in combination with environmentally friendly catalysts like ammonium salts researchgate.netresearchgate.net. The use of CPME provides a greener alternative to traditional solvents like toluene and benzene (B151609) for azeotropic water removal researchgate.netresearchgate.net.

The following table compares the properties of CPME with other common ethereal solvents.

| Solvent | Boiling Point (°C) | Water Solubility | Key Features |

| Cyclopentylmethylether (CPME) | 106 | Low | High stability, forms azeotrope with water, low peroxide formation nih.govwikipedia.org |

| Tetrahydrofuran (THF) | 66 | Miscible | Common laboratory solvent, prone to peroxide formation |

| Diethyl ether | 34.6 | 6.9 g/100 mL | Highly volatile and flammable, forms peroxides |

| Dioxane | 101 | Miscible | Potential carcinogen |

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of this compound is a reversible reaction. To achieve high yields, the equilibrium must be shifted toward the product side. This is accomplished by meticulously optimizing several reaction parameters, including catalyst choice and concentration, temperature, reactant ratios, and, crucially, the removal of water.

Catalyst Selection and Concentration: The acetalization of aromatic aldehydes is most commonly catalyzed by acids. ymerdigital.commdpi.com Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zirconium tetrachloride, cerium(III) trifluoromethanesulfonate) are effective. organic-chemistry.orgacs.org The choice of catalyst can significantly impact reaction rate and selectivity. For instance, studies on the acetalization of trans-cinnamaldehyde with methanol using hydrochloric acid showed that yield is highly dependent on catalyst loading. Excellent conversions were observed with acid loadings from 0.03 to 30 mol %. acs.orgnih.gov However, excessively high acid concentrations can lead to decreased yields, possibly due to the protonation of the alcohol, which reduces its nucleophilicity. nih.gov Heterogeneous catalysts, such as Amberlyst-15, montmorillonite K10, and various zeolites, offer the advantage of easy separation and reusability, contributing to more sustainable processes. mdpi.comresearchgate.netmdpi.com

Water Removal: The formation of water as a byproduct is a critical factor that can limit the yield of the acetal. google.com To drive the reaction to completion, water must be continuously removed from the reaction mixture. This can be achieved through physical methods, such as azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene, or by chemical means. mdpi.com The use of dehydrating agents like triethyl orthoformate is a common and effective strategy. Triethyl orthoformate reacts with the water produced to form ethyl formate and ethanol, effectively sequestering it from the reaction equilibrium. orgsyn.org This method is often employed in solvent-free conditions, enhancing the green credentials of the synthesis. organic-chemistry.org

Reactant Ratios and Temperature: The stoichiometry of the reactants also plays a crucial role. Using an excess of the alcohol (ethanol in this case) can help shift the equilibrium towards the formation of the acetal. The optimal molar ratio of aldehyde to alcohol depends on the specific catalyst and conditions used. For example, in the acetalization of glycerol with benzaldehyde, increasing the molar ratio of the alcohol equivalent was shown to enhance the conversion rate. mdpi.com Reaction temperature is another key variable. While higher temperatures can increase the reaction rate, they must be carefully controlled to avoid side reactions. Many modern protocols aim for mild reaction conditions, often operating at room temperature to improve selectivity and energy efficiency. organic-chemistry.orgnih.gov

Interactive Table: Effect of Catalyst Loading on Acetalization Yield

The following table, based on findings from the acetalization of trans-cinnamaldehyde with methanol, illustrates the impact of catalyst concentration on reaction yield, a principle directly applicable to the synthesis of this compound. nih.gov

| Catalyst Loading (mol %) | Reaction Time (min) | Conversion (%) |

| 0.005 | 20 | 25 |

| 0.01 | 20 | 47 |

| 0.03 | 20 | 91 |

| 0.10 | 20 | 92 |

| 1.0 | 20 | 92 |

| 10 | 20 | 92 |

| 30 | 20 | 92 |

| 100 | 20 | 79 |

| 300 | 20 | 29 |

Note: Data adapted from a study on trans-cinnamaldehyde. nih.gov This table is for illustrative purposes to show the general trend of how catalyst loading can affect yield.

Comparative Analysis of Synthetic Routes for Aromatic Acetals

Several synthetic routes are available for the preparation of aromatic acetals like this compound. These methods can be broadly categorized into traditional acid-catalyzed reactions and modern alternative methods, each with distinct advantages and limitations.

Traditional Acid-Catalyzed Routes: This is the most common and well-established method for acetal synthesis. rsc.org It involves the use of homogeneous Brønsted acids like H₂SO₄ and p-TSA, or Lewis acids. mdpi.com

Advantages: These methods are generally reliable, use readily available and inexpensive catalysts, and the reaction mechanisms are well-understood.

Disadvantages: Homogeneous catalysts can be corrosive and difficult to separate from the reaction mixture, often requiring neutralization steps that generate waste. mdpi.comresearchgate.net The reaction conditions can be harsh, which is incompatible with substrates containing acid-sensitive functional groups. nih.gov

Heterogeneous Catalysis: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst-15), clays, and zeolites. mdpi.comresearchgate.net

Advantages: Heterogeneous catalysts are easily recovered by filtration, allowing for recycling and reuse, which reduces cost and environmental impact. They are often less corrosive and can lead to simpler work-up procedures. researchgate.net

Disadvantages: These catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts, potentially requiring higher temperatures or longer reaction times. Diffusion of reactants to the active sites within the catalyst's porous structure can also be a limiting factor. researchgate.net

Photocatalytic and Non-Acidic Routes: In recent years, "green" chemistry principles have driven the development of milder and more sustainable methods. Photo-organocatalysis has emerged as a promising alternative. rsc.orgrsc.org For example, using thioxanthenone as a photocatalyst under irradiation from household lamps, a variety of aromatic aldehydes have been converted to their corresponding acetals in high yields. rsc.org Another approach uses catalysts like Eosin Y with visible light irradiation. organic-chemistry.org

Advantages: These methods operate under neutral and mild conditions, making them compatible with a wider range of functional groups. organic-chemistry.orgrsc.org They often avoid the use of corrosive acids and toxic metals, aligning with green chemistry goals. ymerdigital.comrsc.org

Disadvantages: These newer methods may require specialized equipment (e.g., specific light sources) and the catalysts can be more complex or expensive than simple mineral acids. The reaction mechanisms are also a subject of ongoing research. rsc.org

Comparative Table of Synthetic Routes for Aromatic Acetals

| Synthetic Route | Typical Catalysts | Reaction Conditions | Advantages | Disadvantages |

| Homogeneous Acid Catalysis | HCl, H₂SO₄, p-TSA | Variable, often elevated temperature | Inexpensive, readily available catalysts, well-understood | Corrosive, difficult to separate, waste generation, harsh conditions mdpi.comresearchgate.net |

| Heterogeneous Acid Catalysis | Amberlyst-15, Zeolites, Clays | Variable, often elevated temperature | Catalyst is reusable, less corrosive, easier work-up researchgate.netmdpi.com | Potentially lower activity, diffusion limitations researchgate.net |

| Photocatalysis | Eosin Y, Thioxanthenone | Mild, ambient temperature, visible light | Green, neutral conditions, high chemoselectivity organic-chemistry.orgrsc.org | May require special equipment, newer technology |

| Other Non-Acidic Methods | Iodine, Trialkyl Orthoformates | Mild, often neutral | Avoids strong acids, suitable for sensitive substrates rsc.org | Stoichiometric reagents may be needed, specific applicability |

Reactivity and Mechanistic Investigations of 4 Propylbenzaldehyde Diethyl Acetal

Hydrolysis Reactions and Mechanisms

Non-Hydrolytic Deacetalization Pathways

Trifluoroacetic Acid (TFA)-Mediated Transformations

Trifluoroacetic acid (TFA) is a strong organic acid frequently employed as a catalyst and reagent in various chemical transformations, including the deprotection of acetal (B89532) groups. researchgate.netresearchgate.net Studies on acetal deprotection have revealed that the process does not necessarily require the presence of water. nih.gov In TFA-mediated transformations, the reaction proceeds through a distinct pathway that differs from the classical acid-catalyzed hydrolysis mechanism. nih.gov

Formation of Hemiacetal TFA Esters

In the presence of trifluoroacetic acid (TFA), the transformation of 4-propylbenzaldehyde (B1360211) diethyl acetal to 4-propylbenzaldehyde proceeds through a mechanism that deviates from the conventional acid-catalyzed hydrolysis pathway. nih.gov A key feature of this TFA-mediated process is the formation of a hemiacetal TFA ester as a crucial intermediate. nih.gov

Experimental evidence, primarily from 1H NMR studies, has demonstrated that water is not a requisite for this conversion. nih.gov The reaction is initiated by the protonation of one of the ethoxy groups of the acetal by TFA, followed by the departure of an ethanol (B145695) molecule to form a resonance-stabilized oxocarbenium ion. The trifluoroacetate (B77799) anion then acts as a nucleophile, attacking the carbocation to form the hemiacetal TFA ester.

This intermediate is distinct from the hemiacetal formed during classic hydrolysis, where a water molecule would act as the nucleophile. nih.govyoutube.com The formation of the hemiacetal TFA ester is a pivotal step that directs the reaction towards the final aldehyde product and the formation of ethyl trifluoroacetate.

Irreversibility and Byproduct Formation in TFA-Mediated Processes

A significant characteristic of the trifluoroacetic acid (TFA)-mediated deprotection of acetals like 4-propylbenzaldehyde diethyl acetal is the irreversible nature of the reaction. nih.gov This irreversibility is a direct consequence of the formation of stable byproducts. nih.gov In contrast to classical hydrolysis where the alcohol byproducts (in this case, ethanol) are liberated, the TFA-mediated process converts these alcohols into their corresponding TFA esters. nih.gov

The formation of ethyl trifluoroacetate occurs in two separate steps along the reaction pathway. nih.gov The first equivalent is formed during the collapse of the hemiacetal TFA ester intermediate to yield the aldehyde. The second equivalent arises from the esterification of the initially released ethanol molecule by another molecule of TFA.

This sequestration of the alcohol as a stable ester prevents the reverse reaction, the reformation of the acetal, from occurring. Therefore, the formation of these TFA esters drives the equilibrium of the reaction completely towards the products, rendering the deacetalization effectively irreversible. nih.gov

Hydrolysis in Polymer Systems

The hydrolysis of acetal linkages, such as those that could be derived from this compound, is a critical mechanism for creating pH-degradable polymer systems. whiterose.ac.uk The stability of acetals is highly pH-dependent; they are stable under basic conditions but readily cleave in acidic environments to regenerate the parent aldehyde or ketone and the corresponding alcohol. nih.govresearchgate.net This pH sensitivity is exploited in the design of "smart" materials that can degrade under specific acidic conditions. whiterose.ac.uk

The rate-determining step in the acid-catalyzed hydrolysis of acetals is generally considered to be the formation of a resonance-stabilized carboxonium ion. nih.govresearchgate.net The stability of this intermediate dictates the rate of hydrolysis; substituents that stabilize the positive charge of the carboxonium ion will accelerate the hydrolysis rate. nih.gov For benzaldehyde (B42025) acetals, this involves a developing positive charge at the benzylic position, which is significantly influenced by substituents on the aromatic ring. nih.gov

pH-Degradable Thermosets

The incorporation of acetal cross-linkers into thermoset polymers allows for the development of materials that can be degraded under acidic conditions. whiterose.ac.uk For instance, a thermoset created with a methacrylate (B99206) cross-linker containing acetal groups can be broken down in acidic solvent/water mixtures. whiterose.ac.uk The degradation products are consistent with acetal hydrolysis, yielding a copolymer, a diol or triol, and the corresponding aldehyde. whiterose.ac.uk This approach offers a potential pathway for the chemical recycling of thermoset materials, which are traditionally difficult to recycle. whiterose.ac.uk The rate of degradation is influenced by factors such as swelling of the polymer network, the hydrolysis reaction itself, and the solvation of the degradation products. whiterose.ac.uk

Internal Acid Sources for Acetal Hydrolysis in Networks

To trigger the degradation of acetal-containing polymer networks without relying on external acid sources, acid generators can be incorporated into the material. whiterose.ac.uk These are molecules that produce an acid upon a specific trigger, such as heat or light. For example, photogenerated triflic acid has been shown to catalyze the hydrolysis of acetal linkages within highly cross-linked (meth)acrylate networks. whiterose.ac.uk This leads to the breakdown of the network into its constituent components. whiterose.ac.uk While the development of thermal acid generators for this purpose has been explored, challenges such as undesirable cross-linking reactions upon thermolysis have been encountered. whiterose.ac.uk

Hydrolysis of Cyclic Ketene (B1206846) Acetals (CKA) and Structural Effects

Cyclic ketene acetals (CKAs) are another class of compounds containing acetal-like structures that are used in polymer chemistry. researchgate.netacs.org Their hydrolysis is a key consideration, particularly in aqueous polymerization systems where it can be a competing reaction. researchgate.net The hydrolysis of CKAs typically yields a monoacetylated diol product. researchgate.net

The rate and mechanism of CKA hydrolysis are influenced by structural factors, such as the ring size of the cyclic acetal. researchgate.net Studies have shown that the hydrophobicity of the CKA, which increases with ring size, and the pH of the reaction medium play significant roles in the reactivity. researchgate.net For example, the rate of hydrolysis can be controlled to some extent under basic conditions. researchgate.net Understanding these structural effects is crucial for controlling the polymerization of CKAs and designing polymers with desired degradation characteristics. researchgate.net

Table of Research Findings on Acetal Hydrolysis

| Feature | Observation |

| TFA-Mediated Deprotection | Proceeds via a hemiacetal TFA ester intermediate, not requiring water. nih.gov |

| Byproducts in TFA | Alcohols are converted to stable TFA esters, making the reaction irreversible. nih.gov |

| pH-Degradable Thermosets | Acetal cross-linkers allow for chemical recycling via acid-catalyzed hydrolysis. whiterose.ac.uk |

| Internal Acid Catalysis | Photogenerated acids can trigger hydrolysis within polymer networks. whiterose.ac.uk |

| CKA Hydrolysis | Influenced by ring size, hydrophobicity, and pH; yields monoacetylated diols. researchgate.net |

Substitution Reactions of Ethoxy Groups

The ethoxy groups of this compound can be displaced through various substitution reactions, most notably by sulfur and nitrogen nucleophiles. These transformations are fundamental in modifying the core structure and are typically facilitated by acid catalysis.

In a similar fashion, the ethoxy groups can be substituted by thiol groups to form thioacetals. wikipedia.orgkhanacademy.org This reaction involves treating this compound with a thiol, such as ethanethiol, or a dithiol in the presence of an acid catalyst like boron trifluoride (BF3). khanacademy.orgnumberanalytics.compearson.com The reaction proceeds through the formation of a hemithioacetal intermediate, followed by the loss of a second molecule of ethanol to yield the dithioacetal. wikipedia.org Thioacetals are valuable synthetic intermediates and can also serve as protecting groups. numberanalytics.com

Table 1: Nucleophilic Substitution Products of this compound

| Reactant | Product Type | General Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid-catalyzed hydrolysis followed by reaction with amine. libretexts.orglibretexts.org |

| Thiol (R-SH) | Thioacetal | Acid catalyst (e.g., Lewis acid like BF₃). khanacademy.orgnumberanalytics.com |

The reactivity of this compound in substitution and hydrolysis reactions is significantly influenced by electronic effects imparted by the substituent on the benzene (B151609) ring. The para-propyl group is an electron-donating group through induction and hyperconjugation. This property has a profound effect on the rate-determining step of acid-catalyzed hydrolysis, which involves the formation of a resonance-stabilized carboxonium ion intermediate. researchgate.net

Systematic studies on the hydrolysis of substituted benzylidene acetals have demonstrated a strong correlation between the electronic nature of the substituent and the reaction rate. nih.gov A Hammett plot for the hydrolysis of various benzylidene acetals yielded a ρ (rho) value of -4.06, indicating a large negative reaction constant. nih.gov This value signifies a substantial buildup of positive charge in the transition state leading to the carboxonium ion, a process that is highly sensitive to the electronic effects of the substituents. nih.gov The electron-donating nature of the para-propyl group helps to stabilize this developing positive charge at the benzylic position, thereby accelerating the rate of hydrolysis compared to unsubstituted benzaldehyde diethyl acetal. Conversely, electron-withdrawing groups significantly decrease the reaction rate. nih.gov

While specific stereochemical studies on this compound are not prevalent, the stereochemistry of the acetal group itself is known to influence reactivity. For instance, studies on cyclic acetals derived from diols have shown that the stereochemical arrangement affects hydrolysis rates, which can be attributed to factors like ring strain and the orientation of the leaving groups. acs.org

Table 2: Research Findings on Acetal Reactivity

| Parameter | Finding | Implication for this compound |

|---|---|---|

| Electronic Effect (Hammett Correlation) | The ρ value for benzylidene acetal hydrolysis is -4.06. nih.gov | The electron-donating propyl group stabilizes the positive charge in the transition state, increasing reactivity towards acid-catalyzed hydrolysis. nih.gov |

| Reaction Mechanism | Hydrolysis proceeds via an SN1-like mechanism with a rate-determining formation of a carboxonium ion. researchgate.netnih.gov | The reaction rate is highly dependent on the stability of the intermediate carbocation. |

Reactivity as a Masked Carbonyl Equivalent

One of the most significant applications of the diethyl acetal group in this compound is its function as a "masked" or protected form of the aldehyde carbonyl group. libretexts.orgpearson.comtotal-synthesis.com This strategy is crucial in multi-step organic synthesis where the reactive aldehyde functionality needs to be shielded from certain reaction conditions. jove.comlibretexts.org

Acetals are chemically robust and unreactive in neutral to strongly basic environments. libretexts.orglibretexts.org They are stable towards powerful nucleophiles such as Grignard reagents and organolithium compounds, as well as reducing agents like metal hydrides. libretexts.orgjove.com This stability allows chemists to perform a wide range of chemical transformations on other parts of a molecule without affecting the protected carbonyl group. libretexts.org

Once the desired synthetic steps are completed, the protective acetal group can be readily removed, regenerating the original aldehyde. This deprotection is typically achieved through mild acid-catalyzed hydrolysis, which efficiently converts the acetal back to the carbonyl compound and two equivalents of ethanol. total-synthesis.comjove.com The ability to easily install and remove the acetal group makes this compound a valuable intermediate when selective reactivity is required.

Stability Under Different Reaction Conditions (Acidic, Basic, Neutral)

The chemical stability of this compound is highly dependent on the pH of its environment.

Neutral and Basic Conditions: Under neutral and basic conditions, acetals, including this compound, are exceptionally stable. libretexts.orglibretexts.org The C-O ether linkages are not susceptible to cleavage by bases or nucleophiles, rendering the compound inert in these environments. researchgate.net This stability is a key feature exploited in its use as a carbonyl protecting group. libretexts.org

Acidic Conditions: In contrast, this compound is labile in the presence of acid, particularly aqueous acid. researchgate.netlibretexts.org It readily undergoes hydrolysis to yield 4-propylbenzaldehyde and ethanol. The reaction is acid-catalyzed, and the rate-determining step is the formation of a resonance-stabilized carboxonium ion. researchgate.net The mechanism begins with the protonation of one of the ethoxy oxygen atoms, converting it into a good leaving group (ethanol). The departure of ethanol generates the carbocation, which is then attacked by water. A final deprotonation step yields a hemiacetal, which rapidly hydrolyzes under the acidic conditions to the final aldehyde product. Thioacetals, which can be formed from the acetal, generally exhibit greater stability in acidic media compared to their oxygen counterparts. jove.com

Table 3: Stability Profile of this compound

| Condition | Stability | Outcome |

|---|---|---|

| Acidic (aqueous) | Unstable | Hydrolyzes to 4-propylbenzaldehyde and ethanol. researchgate.netlibretexts.org |

| Neutral | Stable | No reaction. libretexts.orglibretexts.org |

| Basic | Stable | No reaction; resistant to bases and nucleophiles. researchgate.netlibretexts.orglibretexts.org |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Acetalization

The synthesis of 4-propylbenzaldehyde (B1360211) diethyl acetal (B89532) is traditionally achieved through the acetalization of 4-propylbenzaldehyde with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. smolecule.com However, the quest for more efficient, selective, and environmentally benign methods has spurred research into novel catalytic systems.

Future research is focused on the development of heterogeneous catalysts, such as ion-exchange resins and zeolites, which offer advantages like easy separation from the reaction mixture and reusability. mdpi.com For instance, the use of solid acid catalysts can minimize corrosive waste streams associated with traditional mineral acids. Recent advancements have highlighted the potential of various catalysts for acetalization, which could be extrapolated to the synthesis of 4-propylbenzaldehyde diethyl acetal. organic-chemistry.org

| Catalyst Type | Examples | Potential Advantages for this compound Synthesis |

| Homogeneous Acid Catalysts | Sulfuric acid, p-Toluenesulfonic acid | Well-established, effective for simple acetalizations. smolecule.com |

| Heterogeneous Solid Acid Catalysts | Zeolites, Ion-exchange resins, Silica-supported perchloric acid | Reusability, reduced corrosion, simplified workup, potential for continuous flow processes. mdpi.comorganic-chemistry.org |

| Lewis Acid Catalysts | Zirconium tetrachloride, Cerium(III) trifluoromethanesulfonate | High efficiency, chemoselectivity under mild conditions. organic-chemistry.org |

| Photocatalysts | Eosin Y | Neutral reaction conditions, suitable for acid-sensitive substrates. organic-chemistry.org |

| Organocatalysts | Pyridinium salts, Imidazolium salts | Metal-free, potential for chemoselective acetalization. acs.org |

Stereoselective Acetal Cleavage and Formation

While 4-propylbenzaldehyde itself is achiral, the principles of stereoselective acetal chemistry become highly relevant when it is used in the synthesis of complex chiral molecules.

The stereoselective formation and cleavage of acetals are critical in modern organic synthesis for controlling the three-dimensional arrangement of atoms in a molecule. numberanalytics.com Research in this area explores the use of chiral catalysts and auxiliaries to direct the stereochemical outcome of reactions involving acetals.

Methods for controlling acetal cleavage include acid-catalyzed hydrolysis, as well as oxidative and reductive methods. numberanalytics.com The choice of method can influence the selective deprotection of the acetal in the presence of other functional groups.

Chiral Acetal Auxiliaries in Asymmetric Synthesis

A key area of future research is the application of chiral auxiliaries in conjunction with benzaldehyde (B42025) derivatives to induce asymmetry in synthetic sequences. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.cn

In the context of 4-propylbenzaldehyde, this would involve reacting it with a chiral diol to form a chiral acetal. This chiral acetal can then undergo diastereoselective reactions, and subsequent cleavage of the acetal would yield an enantiomerically enriched product. While specific examples with this compound are not extensively documented, the general principle is a cornerstone of asymmetric synthesis. nii.ac.jp

Commonly used chiral auxiliaries that could be adapted for use with 4-propylbenzaldehyde include:

Evans' oxazolidinones numberanalytics.com

Oppolzer's camphorsultam numberanalytics.com

Myers' pseudoephedrine numberanalytics.com

The development of new chiral auxiliaries that are efficient, easily prepared, and readily removable is an ongoing effort in organic chemistry. york.ac.uk

Expansion of this compound's Synthetic Utility

Beyond its role as a simple protecting group, researchers are exploring new synthetic applications for this compound. One documented use is as a reagent in the synthesis of (E)-Dihydro-1H-pyrazoles through a tandem intermolecular addition-cyclization reaction. chemicalbook.comguidechem.com This highlights its potential as a building block in the construction of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Future research will likely focus on discovering new reactions where the acetal moiety can participate directly or be transformed into other functional groups, thereby expanding its synthetic toolkit. Its use in the synthesis of polymers and materials is another area of potential growth, where the propyl group can influence material properties like thermal stability and mechanical strength. smolecule.com

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental work is becoming increasingly vital for the rational design of catalysts and synthetic routes. innovations-report.com In the context of this compound, computational tools can be employed to:

Model Reaction Mechanisms: Understanding the step-by-step process of acetal formation and cleavage can help in optimizing reaction conditions and catalyst selection. innovations-report.com

Predict Catalyst Performance: Computational simulations can predict the activity and selectivity of new catalysts before they are synthesized in the lab, saving time and resources. innovations-report.com

Design Chiral Auxiliaries: Molecular modeling can aid in the design of new chiral auxiliaries that are predicted to give high levels of stereocontrol in reactions involving acetals.

A study on the ethanolic seed extract of cumin (Cuminum cyminum L.) identified this compound as a phytoconstituent and utilized computational approaches to study the interaction of various phytochemicals with biological targets. researchgate.net This demonstrates the growing application of in silico methods in understanding the properties and potential applications of such compounds.

Sustainable and Green Chemical Processes in Acetal Synthesis

The principles of green chemistry are increasingly influencing the design of chemical syntheses. For acetal formation, this translates to the development of processes that are more energy-efficient, generate less waste, and use less hazardous substances. ijsdr.org

Future research directions in the sustainable synthesis of this compound include:

Atom-Economic Reactions: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. innovations-report.com

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like water, or conducting reactions under solvent-free conditions. ijsdr.org

Energy-Efficient Methods: Employing techniques like microwave-assisted synthesis or flow chemistry to reduce energy consumption and improve reaction efficiency. numberanalytics.com

Renewable Feedstocks: While 4-propylbenzaldehyde is typically derived from petrochemical sources, future research may explore its synthesis from renewable bio-based materials.

Recent work on the sustainable synthesis of diethyl carbonate has demonstrated the use of acetals as regenerable dehydrating agents, showcasing a circular approach to chemical production that could be relevant to acetal synthesis itself. rsc.org

Q & A

What are the established synthetic routes for preparing 4-propylbenzaldehyde diethyl acetal, and what catalytic conditions are optimal?

Level: Basic

Answer:

this compound is typically synthesized via acid-catalyzed acetal formation. The general methodology involves reacting 4-propylbenzaldehyde with excess ethanol in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) under anhydrous conditions . Key steps include:

- Reagent drying : Use molecular sieves to remove trace water, which can hydrolyze the acetal.

- Temperature control : Maintain reflux conditions (70–80°C) for 4–6 hours to drive the reaction to completion.

- Workup : Neutralize the acid with a weak base (e.g., sodium bicarbonate) and purify via distillation or column chromatography.

Reference conditions for analogous acetals (e.g., acetaldehyde diethyl acetal) suggest yields >75% under optimized protocols .

How should researchers mitigate instability issues of this compound during storage and experimental use?

Level: Basic

Answer:

Instability arises from sensitivity to moisture, heat, and light. Methodological precautions include:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C .

- Handling : Use anhydrous solvents and glove boxes for moisture-sensitive reactions.

- Incompatibility avoidance : Exclude strong oxidizers (e.g., peroxides) and bases during experimental design .

Degradation products (e.g., propylbenzaldehyde) can be monitored via TLC or GC-MS to assess compound integrity .

What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

Level: Advanced

Answer:

For quantification in biological or reaction mixtures:

- HPLC : Use a C18 column with UV detection at 254 nm, mobile phase acetonitrile/water (70:30 v/v), and flow rate 1.0 mL/min .

- GC-MS : Employ electron ionization (EI) mode with a DB-5MS column; monitor m/z 178 (molecular ion) and 135 (base peak from acetal cleavage) .

- NMR : ¹³C NMR can confirm acetal structure (δ 100–110 ppm for the acetal carbon) and detect hydrolysis byproducts .

How do environmental factors influence the biodegradation of this compound, and what experimental models validate this?

Level: Advanced

Answer:

Biodegradation studies for structurally related acetals (e.g., acetaldehyde diethyl acetal) show 44–50% degradation in 28 days under OECD Test Guideline 310 (aerobic aqueous conditions) . For this compound:

- Test systems : Use activated sludge inoculum or soil microcosms with LC-MS/MS monitoring.

- Key variables : pH (optimum 6–8), temperature (20–30°C), and microbial diversity.

Contradictory data may arise from anaerobic conditions, where degradation rates drop significantly. Cross-validation via respirometry and carbon mineralization assays is advised .

What strategies resolve contradictions in reported reactivity of this compound with nucleophiles?

Level: Advanced

Answer:

Discrepancies in nucleophilic addition (e.g., Grignard reactions) often stem from competing acetal hydrolysis. To minimize side reactions:

- Protection : Pre-dry reagents and use aprotic solvents (e.g., THF, DCM).

- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) can enhance selectivity by stabilizing transition states .

- In situ monitoring : Employ FTIR to track carbonyl regeneration (C=O stretch ~1700 cm⁻¹) during hydrolysis .

What toxicological assessments are critical for handling this compound in vivo studies?

Level: Advanced

Answer:

While specific toxicity data for this compound is limited, analogous acetals (e.g., trans-2-hexenal diethyl acetal) show dermal sensitization risks . Recommended assessments:

- In vitro assays : Use KeratinoSens™ or h-CLAT for skin sensitization potential.

- Acute toxicity : Perform OECD 423 (acute oral toxicity) in rodent models.

- Environmental hazard : Assess aquatic toxicity via Daphnia magna immobilization tests (EC₅₀) .

How can researchers optimize the use of this compound as a protecting group in multi-step syntheses?

Level: Advanced

Answer:

As a protecting group for aldehydes:

- Stability benchmarking : Compare with alternatives (e.g., dimethyl acetals) under acidic/basic conditions.

- Deprotection : Use 5% H₂SO₄ in THF/water (1:1) at 50°C for 2 hours, achieving >90% recovery of the parent aldehyde .

- Compatibility : Verify inertness toward other functional groups (e.g., esters, amines) via control reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.